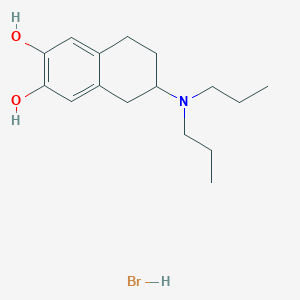

TL 232 hydrobromide

Descripción

Contextualization of Dopamine (B1211576) Receptor Subtypes in Neurobiology

Dopamine receptors are not a monolithic entity but are classified into at least five distinct subtypes: D1, D2, D3, D4, and D5. angenechemical.com These subtypes are further grouped into two main families based on their genetic structure, signaling mechanisms, and pharmacological properties: the D1-like family (comprising D1 and D5 receptors) and the D2-like family (comprising D2, D3, and D4 receptors). google.com

The D1-like receptors are primarily coupled to the Gs alpha subunit of G proteins. google.com Their activation stimulates adenylyl cyclase, leading to an increase in the intracellular concentration of the second messenger cyclic AMP (cAMP). angenechemical.com This signaling cascade is generally associated with excitatory neurotransmission. nih.gov In contrast, the D2-like receptors, including the D2 receptor targeted by TL 232 hydrobromide, are coupled to the Gi/o alpha subunit. researchgate.net Activation of these receptors inhibits adenylyl cyclase, resulting in decreased cAMP levels and mediating inhibitory neurotransmission. nih.gov

The anatomical distribution of these receptor subtypes throughout the brain is distinct and underlies their diverse functional roles. google.com D1-like receptors are highly expressed in areas such as the striatum, nucleus accumbens, and cerebral cortex, while D2-like receptors are also prominent in the striatum and nucleus accumbens, as well as the substantia nigra and pituitary gland. google.com This differential expression allows for the fine-tuning of dopaminergic signaling in various neural pathways.

Theoretical Frameworks of Agonist-Receptor Interactions

The interaction between a ligand like this compound and its receptor is governed by fundamental principles of pharmacology, which have been conceptualized through several theoretical models. These frameworks help to explain how the binding of a molecule to a receptor translates into a biological response.

One of the earliest and most foundational concepts is the Occupancy Theory , proposed by A.J. Clark in 1934. nih.gov This theory posits that the magnitude of a drug's effect is directly proportional to the number of receptors occupied by the drug. nih.govresearchgate.net While groundbreaking, this model was insufficient to explain why different drugs that bind to the same receptor can produce responses of varying intensities.

This led to the evolution of the theory, with Ariëns introducing the concept of "intrinsic activity" in 1954, and Stephenson later refining this into the concept of "efficacy" in 1956. nih.gov These modifications acknowledged that simply occupying a receptor is not enough; the ability of the drug-receptor complex to initiate a response is also crucial. This allows for the classification of ligands as full agonists, partial agonists, and antagonists. nih.gov

Further refinements led to the Induced-Fit Theory , which suggests that the binding of a ligand can induce a conformational change in the receptor, leading to its activation. researchgate.net An agonist, according to this model, induces a productive conformational change, while an antagonist may bind without causing the necessary change for activation. researchgate.net

A more contemporary and widely accepted model is the Two-State Model (and its more complex multi-state extensions). This model proposes that receptors can exist in an equilibrium between an inactive (R) and an active (R) conformation, even in the absence of a ligand. arctomsci.com Agonists have a higher affinity for the R state, and by binding to it, they shift the equilibrium towards the active conformation, thus producing a biological response. nih.gov Inverse agonists, on the other hand, have a higher affinity for the R state and can reduce the basal level of receptor activity. nih.gov

These theoretical frameworks provide a lens through which to understand the action of dopaminergic agonists like this compound at a molecular level, linking the chemical structure of the ligand to its functional effect on the receptor.

Historical Development of Agonistic Compounds in Receptor Science

The journey to understanding and developing dopaminergic agonists has been a long and incremental process, marked by key discoveries that have revolutionized our approach to treating neurological disorders.

The story arguably begins with the identification of dopamine's role as a neurotransmitter in the late 1950s and the subsequent discovery of striatal dopamine deficiency in Parkinson's disease in 1960. scbt.comntnu.no This led to the pioneering use of levodopa (B1675098), a dopamine precursor, in the 1960s, which provided dramatic symptomatic relief for Parkinson's patients. scbt.com

The 1970s saw the emergence of the first direct-acting dopamine agonists. scbt.com Apomorphine was used in 1970 to try and overcome some of the limitations of levodopa therapy. scbt.com A significant milestone was the discovery of bromocriptine's benefits in 1974, an ergot-derived compound that activates D2 receptors. scbt.comangenechemical.com The development of ergot-derived agonists continued, but they were often associated with a range of side effects due to their interaction with multiple receptor types. nih.govangenechemical.com

This led to the development of a newer generation of non-ergot dopamine agonists, which generally offer a more selective profile for the D2-like receptor family. nih.govangenechemical.com The development of compounds like the 2-aminotetralin derivatives, the class to which this compound belongs, was part of this effort to create more specific tools to probe dopamine receptor function. nih.govannualreviews.org These developments were paralleled by the cloning of the individual dopamine receptor subtypes in the late 1980s and early 1990s, which provided the molecular targets for the rational design of even more selective ligands. nih.gov

Detailed Research Findings on this compound

This compound, also known by its chemical name (+-)-2-Dipropylamino-6,7-dihydroxy-1,2,3,4-tetrahydronaphthalene hydrobromide, is a classic tool compound in the study of dopamine D2 receptors. scbt.comutoronto.ca Its structure is based on the 2-aminotetralin scaffold, a pharmacophore known to be important for dopamine receptor activity. nih.gov

Chemical and Physical Properties

| Property | Value | Source |

| Chemical Name | (+-)-2-Dipropylamino-6,7-dihydroxy-1,2,3,4-tetrahydronaphthalene hydrobromide | angenechemical.comscbt.com |

| Alternate Names | This compound | scbt.com |

| CAS Number | 62421-17-4 | angenechemical.comscbt.comchemblink.com |

| Molecular Formula | C16H25NO2・HBr | scbt.com |

| Molecular Weight | 344.3 g/mol | scbt.com |

This table is interactive. Click on the headers to sort.

Dopamine D2 Receptor Binding Affinity

Research from the 1980s, a pivotal period in the characterization of dopamine receptor subtypes, utilized a series of aminotetralin derivatives, including TL 232, to probe the binding site of the D2 receptor. In one notable study, the binding affinity of this compound for the D2 receptor was determined. The study reported a Ki value of 12 nM for TL 232. utoronto.ca For comparison, the endogenous ligand dopamine had a Ki of 7.5 nM in the same study. utoronto.ca This indicates that this compound is a potent ligand for the D2 receptor, with an affinity comparable to that of dopamine itself.

These early structure-activity relationship (SAR) studies, which included compounds like TL 232, were instrumental in the development of three-dimensional models of the D2 receptor binding pocket. utoronto.ca They helped to define the spatial orientation and chemical features required for a molecule to act as a D2 agonist. utoronto.ca The dihydroxy substitution pattern on the aromatic ring and the N,N-dipropyl groups of the aminotetralin core of TL 232 were found to be important for its dopaminergic activity. annualreviews.org

Structure

3D Structure of Parent

Propiedades

IUPAC Name |

6-(dipropylamino)-5,6,7,8-tetrahydronaphthalene-2,3-diol;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25NO2.BrH/c1-3-7-17(8-4-2)14-6-5-12-10-15(18)16(19)11-13(12)9-14;/h10-11,14,18-19H,3-9H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZOJEABHQFAWDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)C1CCC2=CC(=C(C=C2C1)O)O.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40495471 | |

| Record name | 6-(Dipropylamino)-5,6,7,8-tetrahydronaphthalene-2,3-diol--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40495471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62421-17-4 | |

| Record name | 6-(Dipropylamino)-5,6,7,8-tetrahydronaphthalene-2,3-diol--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40495471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Tl 232 Hydrobromide

Chemical Routes to the Core Molecular Scaffold of TL 232

The synthesis of the 2-aminotetralin core, the fundamental scaffold of TL 232, typically originates from a corresponding 2-tetralone (B1666913) intermediate. A prevalent and effective method for introducing the amine functionality is through reductive amination. nih.govresearchgate.netgoogle.com This process involves the reaction of a 2-tetralone with a primary or secondary amine—in this case, di-n-propylamine—in the presence of a reducing agent.

The general pathway can be summarized as follows:

Starting Material: The synthesis often begins with a pre-functionalized tetralone, such as 6,7-dimethoxy-2-tetralone. The methoxy (B1213986) groups serve as protected precursors to the hydroxyl groups found in the final product.

Imine/Enamine Formation: The tetralone reacts with di-n-propylamine to form an intermediate iminium salt or enamine.

Reduction: A reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), is introduced to reduce the intermediate, yielding the 2-(dipropylamino)tetralin core. acs.org

Deprotection: The methoxy groups on the aromatic ring are subsequently deprotected, typically using a strong acid like hydrobromic acid (HBr) or a Lewis acid such as boron tribromide (BBr₃), to reveal the catechol (6,7-dihydroxy) moiety of TL 232. googleapis.comresearchgate.net

Alternative, more complex routes to the tetralin scaffold have also been developed. One such multi-step synthesis starts from 3-(3,5-dimethoxyphenyl)acrylic acid. tandfonline.com This route involves hydrogenation, reduction, substitution to a nitrile, hydrolysis, and then a crucial cyclization reaction using polyphosphoric acid (PPA) to construct the 1-tetralone (B52770) ring. tandfonline.com Subsequent chemical transformations are then required to introduce the amine at the C-2 position. Another approach employs a Friedel-Crafts cyclization of (2-methoxy benzyl) succinic acid, followed by a Curtius degradation to install the amine group. capes.gov.br

A general scheme for the reductive amination approach is presented below:

| Step | Reaction | Key Reagents | Purpose |

| 1 | Reductive Amination | 6,7-Dimethoxy-2-tetralone, Di-n-propylamine, NaBH(OAc)₃ | Forms the C-N bond and establishes the aminotetralin core. |

| 2 | Demethylation | 48% Hydrobromic Acid (HBr) or Boron Tribromide (BBr₃) | Removes methyl protecting groups to form the final dihydroxy product and concurrently forms the hydrobromide salt. googleapis.comresearchgate.net |

Strategies for Hydrobromide Salt Formation

The hydrobromide salt of TL 232 is the common form for handling and study. nih.govontosight.airesearchgate.net Its formation is a critical step that enhances the compound's stability and crystallinity.

Acid-Mediated Salt Precipitation Techniques

The most direct method for forming the hydrobromide salt is the treatment of the freebase form of the aminotetralin with hydrobromic acid. Often, the deprotection of the aromatic methoxy groups using 48% aqueous HBr simultaneously neutralizes the basic amine, leading directly to the precipitation of the hydrobromide salt from the reaction mixture. googleapis.comresearchgate.net

Alternatively, if the freebase is isolated first, it can be dissolved in a suitable organic solvent, such as isopropanol (B130326) or a mixture of methanol (B129727) and ether, followed by the stoichiometric addition of HBr solution. The salt then precipitates and can be isolated by filtration. googleapis.com

Optimization of Reaction Conditions for Crystallization and Purity

Achieving a high-purity, crystalline salt requires careful optimization of conditions. The choice of solvent is paramount; it must be one in which the freebase is soluble but the hydrobromide salt is not. Recrystallization is a standard procedure for purification. googleapis.com

A common technique involves dissolving the crude salt in a minimal amount of a hot solvent, such as methanol or ethanol, and then slowly adding a less polar "anti-solvent," like diethyl ether or ethyl acetate, until turbidity is observed. Cooling the solution then allows for the slow formation of well-defined crystals, which typically possess higher purity than the initial precipitate. In some specialized applications, such as the formation of a specific mono-HBr salt for a complex aminotetralin, a buffered system using imidazole (B134444) has been developed to ensure selective and robust salt formation on a large scale. nih.gov

| Parameter | Objective | Typical Conditions/Reagents |

| Precipitation | Induce salt formation | Solvent: Isopropanol, Ether. Reagent: HBr (48% aq. or in acetic acid). |

| Crystallization | Enhance purity and crystal form | Solvent System: Methanol/Ether, Ethanol/Ethyl Acetate. |

| Yield | Maximize product recovery | Slow cooling, optimization of solvent ratios. |

| Purity | Remove impurities | Recrystallization, washing with cold solvent. |

Stereoselective Synthesis Approaches

TL 232 is a chiral compound, and its biological activity often resides in a single enantiomer. Therefore, stereoselective synthesis is of high importance. Several strategies have been developed to control the stereochemistry at the C-2 position.

One major approach is asymmetric reductive amination . This can be achieved using biocatalysis, where enzymes such as imine reductases (IREDs) are used. These enzymes can convert a prochiral tetralone and an amine into a single enantiomer of the product with high yield and excellent enantiomeric excess. researchgate.net

Another method is the diastereoselective reduction of an imine formed from a chiral amine. For instance, using (S)-1-phenylethylamine as a chiral auxiliary, a diastereoselective imine reduction can be performed with a standard reducing agent like NaBH₄. nih.gov The resulting diastereomers can be separated, and the chiral auxiliary can be cleaved to yield the desired enantiomerically enriched aminotetralin. nih.gov

Finally, classical resolution of a racemic mixture is a widely used technique. This involves reacting the racemic amine with a chiral acid, such as (S)-mandelic acid or tartaric acid, to form a pair of diastereomeric salts. researchgate.net These salts often have different solubilities, allowing one to be selectively crystallized from solution. After separation, the pure diastereomeric salt is treated with a base to liberate the single enantiomer of the amine. researchgate.net

| Method | Description | Key Reagents/Components |

| Enzymatic Reductive Amination | Biocatalytic conversion of a tetralone to a chiral amine. | Imine Reductase (IRED), NADPH cofactor. researchgate.net |

| Chiral Auxiliary | Use of a chiral amine to direct stereoselective reduction. | (S)-1-phenylethylamine, NaBH₄. nih.gov |

| Diastereomeric Salt Resolution | Separation of enantiomers via crystallization of diastereomeric salts. | Racemic amine, (S)-mandelic acid or other chiral acids. researchgate.net |

Analog Synthesis and Derivatization for Structure-Activity Probes

To investigate structure-activity relationships (SAR), chemists synthesize a wide array of analogs by modifying the core structure of TL 232. These studies help to understand which parts of the molecule are essential for its activity.

Derivatization often focuses on several key areas of the molecule:

The Aromatic Ring: The position and number of hydroxyl groups can be altered. Analogs with a single hydroxyl group at the 5-, 7-, or 8-position have been synthesized. acs.orgsigmaaldrich.com Furthermore, heteroaromatic analogs, where the benzene (B151609) ring is replaced by a pyridine (B92270) or pyrazole (B372694) ring, have been created to probe the electronic requirements of the binding site. acs.orgebi.ac.uk

The N-Alkyl Groups: The two n-propyl groups on the nitrogen atom can be replaced with other alkyl or arylalkyl groups, such as phenethyl or cyclohexylethyl, to explore the impact of steric bulk and lipophilicity in this region. researchgate.net

The Tetralin Scaffold: Substituents can be added to other positions of the aliphatic ring, such as C-1 or C-3, to probe the spatial constraints of the target receptor. nih.gov The use of organometallic intermediates, such as tricarbonylchromium complexes, allows for highly regioselective and stereoselective introduction of substituents onto the tetralin framework. rsc.org

These synthetic modifications typically employ well-established organic chemistry reactions, such as alkylation, acylation, and palladium-catalyzed cross-coupling, on advanced intermediates along the synthetic route. nih.govacs.orggoogleapis.com

| Analog Type | Synthetic Strategy | Example Modification |

| Aromatic Ring Analogs | Synthesis from differently substituted precursors; heteroaromatic ring synthesis. | 5-OH-DPAT, 7-OH-DPAT, Pyridine isosteres. acs.org |

| N-Substituted Analogs | Reductive amination with different primary/secondary amines; N-alkylation of a secondary amine precursor. | N-phenethyl-N-propyl analogs. researchgate.net |

| Scaffold-Substituted Analogs | Alkylation of tetralone intermediates; directed metalation. | C-1 methyl or C-7 trimethylsilyl (B98337) derivatives. nih.govrsc.org |

Molecular Pharmacology and Receptor Interaction Studies

Quantitative Receptor Binding Characterization

The initial characterization of a novel compound's pharmacological profile involves a quantitative assessment of its binding affinity and selectivity for various receptors. This is crucial for understanding its potential therapeutic actions and off-target effects.

Radioligand displacement assays are a standard in vitro method used to determine the affinity of a test compound for a specific receptor. In the case of TL 232 hydrobromide, these assays would involve incubating membranes from cells expressing dopamine (B1211576) D2 receptors with a fixed concentration of a radiolabeled ligand that is known to bind to these receptors. Increasing concentrations of unlabeled this compound are then added, and the displacement of the radioligand is measured. The concentration of this compound that displaces 50% of the specific binding of the radioligand is known as the IC50 value.

Interactive Data Table: Radioligand Displacement Data for this compound at Dopamine D2 Receptors

| Radioligand | Test Compound | IC50 (nM) |

| [³H]Spiperone | This compound | Data Not Available |

| [³H]Raclopride | This compound | Data Not Available |

The inhibitory constant (Ki) is a more absolute measure of binding affinity than the IC50 and is calculated from the IC50 value using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand used. A lower Ki value indicates a higher binding affinity. Receptor density (Bmax), which represents the total number of receptors in a given tissue or cell preparation, can also be determined from saturation binding experiments. nih.gov

To understand the specificity of this compound, its binding affinity is assessed across a panel of other dopamine receptor subtypes (D1, D3, D4, D5) and a wide range of non-dopaminergic receptors, such as serotonin, adrenergic, and histamine (B1213489) receptors. nih.govnih.gov A compound with high selectivity for the D2 receptor over other receptors is often desirable to minimize off-target side effects. The selectivity is typically expressed as a ratio of the Ki values for the different receptors.

Interactive Data Table: Selectivity Profile of this compound

| Receptor | Ki (nM) | Selectivity Ratio (Ki Receptor / Ki D2) |

| Dopamine D1 | Data Not Available | Data Not Available |

| Dopamine D2 | Data Not Available | 1 |

| Dopamine D3 | Data Not Available | Data Not Available |

| Dopamine D4 | Data Not Available | Data Not Available |

| Dopamine D5 | Data Not Available | Data Not Available |

| Serotonin 5-HT1A | Data Not Available | Data Not Available |

| Serotonin 5-HT2A | Data Not Available | Data Not Available |

| Adrenergic α1 | Data Not Available | Data Not Available |

| Adrenergic α2 | Data Not Available | Data Not Available |

Note: Specific Ki values and selectivity ratios for this compound are not available in the public domain based on the conducted searches.

Functional Agonism Assessment

Beyond binding to a receptor, it is critical to determine the functional effect of a compound. It can act as an agonist (activating the receptor), an antagonist (blocking the receptor), or an inverse agonist (producing an effect opposite to an agonist).

Dopamine D2 receptors are G-protein coupled receptors (GPCRs) that primarily couple to Gi/o proteins. frontiersin.org Agonist binding to D2 receptors typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). frontiersin.org Functional assays for this compound would measure its ability to modulate these downstream signaling pathways. Common assays include cAMP accumulation assays, GTPγS binding assays (which measure G-protein activation), and assays that measure changes in intracellular calcium levels. nih.govnih.govresearchgate.net

In these functional assays, the potency and efficacy of this compound as an agonist are determined. Potency is typically measured as the EC50 value, which is the concentration of the compound that produces 50% of its maximal effect. Efficacy (or intrinsic activity) refers to the maximal effect a compound can produce, often expressed as a percentage of the effect produced by a full agonist like dopamine.

Interactive Data Table: Functional Agonist Properties of this compound

| Assay | Parameter | Value |

| cAMP Accumulation | EC50 (nM) | Data Not Available |

| Emax (% of Dopamine) | Data Not Available | |

| GTPγS Binding | EC50 (nM) | Data Not Available |

| Emax (% of Dopamine) | Data Not Available |

Intracellular Signaling Pathway Activation Studies

Comprehensive studies detailing the specific intracellular signaling pathways activated by this compound have not been identified in the available literature. As a dopamine agonist, it is presumed to interact with dopamine receptors, which are G protein-coupled receptors (GPCRs). The activation of these receptors typically leads to a cascade of intracellular events.

Dopamine receptors are broadly classified into D1-like (D1 and D5) and D2-like (D2, D3, and D4) subfamilies. D1-like receptors primarily couple to Gαs or Gαolf proteins, stimulating adenylyl cyclase and increasing cyclic AMP (cAMP) levels. In contrast, D2-like receptors typically couple to Gαi/o proteins, which inhibit adenylyl cyclase, thereby decreasing cAMP production. They can also modulate other signaling pathways, such as activating G protein-coupled inwardly-rectifying potassium (GIRK) channels and inhibiting voltage-gated calcium channels, as well as influencing pathways involving phospholipase C (PLC) and mitogen-activated protein kinases (ERK).

However, specific experimental data from assays such as cAMP accumulation, inositol (B14025) phosphate (B84403) production, calcium mobilization, or β-arrestin recruitment that would quantitatively describe the signaling profile of this compound are not available. Therefore, it is not possible to construct a data table on its potency or efficacy in modulating these specific pathways.

Kinetic Aspects of Ligand-Receptor Association and Dissociation

The kinetic profile of a ligand's interaction with its receptor is crucial for understanding its pharmacological effects. This includes the rate at which the ligand binds to the receptor (association rate, k_on) and the rate at which it unbinds (dissociation rate, k_off). These parameters determine the ligand's affinity (K_d) and its residence time at the receptor, which can significantly influence the duration of the biological response.

The association rate is a second-order rate constant that describes how quickly the ligand-receptor complex is formed. The dissociation rate is a first-order rate constant that quantifies the stability of this complex. These kinetic parameters are typically determined through radioligand binding assays or other advanced biophysical techniques like surface plasmon resonance.

For this compound, specific studies measuring its association and dissociation rate constants at its target receptors have not been found in the reviewed literature. Consequently, key kinetic parameters such as k_on, k_off, and receptor residence time for this compound remain uncharacterized. Without this empirical data, a quantitative analysis of its binding kinetics is not possible.

Structure Activity Relationship Sar Investigations

Identification of Pharmacophoric Elements for D2 Agonism of TL 232

The dopaminergic activity of TL 232 is attributed to several key pharmacophoric elements inherent in its 5-hydroxy-2-(N,N-dipropylamino)tetralin structure. These essential features are crucial for its recognition and activation of the dopamine (B1211576) D2 receptor. The primary pharmacophoric elements include:

The Phenolic Hydroxyl Group: The hydroxyl group at the 5-position of the tetralin ring is a critical hydrogen bond donor, mimicking the meta-hydroxyl group of dopamine. Its interaction with serine residues in the fifth transmembrane domain (TM5) of the D2 receptor is considered a key anchoring point for agonist binding.

The Basic Nitrogen Atom: The protonatable nitrogen atom of the dipropylamino group serves as a crucial interaction point, forming an ionic bond with a conserved aspartic acid residue (Asp114) in the third transmembrane domain (TM3) of the D2 receptor. This interaction is a hallmark of aminergic G-protein coupled receptor (GPCR) ligands.

The N,N-Dipropyl Groups: The two n-propyl substituents on the nitrogen atom are not mere placeholders but play a significant role in modulating D2 receptor affinity and selectivity. This substitution pattern has been found to be highly favorable for D2 agonist activity within the 2-aminotetralin class. nih.gov

Correlating Structural Modifications with Receptor Binding and Functional Outcomes

Systematic modifications of the TL 232 structure have elucidated the contribution of each component to its D2 receptor activity. The following table summarizes the effects of various structural changes on D2 receptor binding affinity.

| Compound | Modification from TL 232 | D2 Receptor Binding Affinity (Ki, nM) |

|---|---|---|

| TL 232 (5-OH-DPAT) | Reference compound | ~1-5 |

| 7-hydroxy-2-(N,N-dipropylamino)tetralin | Hydroxyl group at C7 instead of C5 | Higher Ki (lower affinity) |

| 5-hydroxy-2-aminotetralin (B1209819) | Primary amine (no N-propyl groups) | Significantly higher Ki (lower affinity) |

| 5-hydroxy-2-(N-propylamino)tetralin | Secondary amine (one N-propyl group) | Intermediate Ki |

| 5-hydroxy-6-methyl-2-(N,N-dipropylamino)tetralin | Methyl group at C6 | Potent, but may alter selectivity |

| (R)-5-hydroxy-2-(dipropylamino)tetralin | R-enantiomer | Reported to act as a weak D2 antagonist nih.gov |

| (S)-5-hydroxy-2-(dipropylamino)tetralin | S-enantiomer | Considered the active agonist enantiomer nih.gov |

Conformational Landscape Analysis and Bioactive Conformations

The semi-rigid tetralin framework of TL 232 restricts its conformational freedom compared to the flexible dopamine molecule, which is advantageous for receptor affinity and selectivity. Conformational analysis of 5-hydroxy-2-(dipropylamino)tetralin has revealed that it preferentially adopts half-chair conformations. nih.gov In these low-energy states, the dipropylamino substituent occupies a pseudoequatorial position. This orientation is believed to be the bioactive conformation, as it optimally presents the key pharmacophoric elements—the 5-hydroxyl group and the basic nitrogen—to their respective interaction sites within the D2 receptor binding pocket.

In contrast, the introduction of a methyl group at the C2 position leads to a shift in the conformational preference, favoring a pseudoaxial orientation of the dipropylamino group. nih.gov This steric hindrance is thought to prevent proper alignment with the D2 receptor, resulting in a loss of dopaminergic activity. nih.gov

Comparative SAR Analysis with Related Aminotetralin Dopamine Agonists

The structure-activity relationships of TL 232 are best understood in the context of other aminotetralin dopamine agonists.

Influence of N-Substitution: Within the 2-aminotetralin series, the nature of the N-substituents profoundly impacts D2 receptor activity. Primary and secondary amines generally exhibit lower affinity compared to their tertiary N,N-dialkyl counterparts. The N,N-dipropyl substitution, as seen in TL 232, is particularly effective for potent D2 agonism. nih.gov

Role of Hydroxyl Group Position: The position of the phenolic hydroxyl group on the aromatic ring is a critical determinant of activity and selectivity. While 5-hydroxy-2-aminotetralins are potent D2 agonists, their 7-hydroxy isomers also display significant D2 activity, although often with a different pharmacological profile. nih.gov The stereochemical requirements for activity can also be inverted, with the (2S)-enantiomers being more potent in the 5-hydroxy series, while the (2R)-enantiomers are more active in the 7-hydroxy series. nih.gov

Effect of Aromatic Ring Substitution: The addition of other substituents to the aromatic ring can further modulate activity. For instance, a methyl group at the 6-position of a 5-hydroxy-2-aminotetralin can produce potent dopaminergic agents, though this may also influence selectivity for different dopamine receptor subtypes.

Computational Chemistry and Molecular Modeling Approaches

Molecular Docking Simulations of TL 232 within Dopamine (B1211576) Receptor Binding Sites

Molecular docking simulations are pivotal in elucidating the binding orientation and affinity of TL 232 within the dopamine D2 receptor's binding pocket. These simulations computationally place the TL 232 molecule into the three-dimensional structure of the receptor to predict its most likely binding mode.

For aminotetralin-based D2 agonists, docking studies consistently reveal key interactions. The protonated amine of the aminotetralin core is predicted to form a crucial salt bridge with a conserved aspartic acid residue (Asp114 in the third transmembrane domain, TM3). The hydroxyl group on the tetralin ring is often shown to engage in hydrogen bonding with serine residues (such as Ser193 and Ser197 in TM5). The N-substituents, in the case of TL 232 the n-propyl and 2-thienylethyl groups, are predicted to occupy a hydrophobic pocket, forming van der Waals interactions with surrounding nonpolar residues. The thienyl group of TL 232 likely engages in aromatic or hydrophobic interactions within this pocket, contributing to its binding affinity and selectivity.

Table 1: Predicted Key Interactions of TL 232 with Dopamine D2 Receptor Residues from Analog-Based Molecular Docking Studies

| TL 232 Moiety | Interacting Receptor Residue (Transmembrane Domain) | Type of Interaction |

| Protonated Amine | Asp114 (TM3) | Ionic Bond (Salt Bridge) |

| 5-Hydroxyl Group | Ser193, Ser197 (TM5) | Hydrogen Bond |

| N-Propyl Group | Hydrophobic Pocket (TM2, TM7) | Van der Waals, Hydrophobic |

| 2-Thienylethyl Group | Aromatic/Hydrophobic Pocket (TM6, TM7) | π-π Stacking, Hydrophobic |

Note: This data is representative of typical findings for 5-hydroxy-2-aminotetralin (B1209819) D2 agonists and is extrapolated to TL 232 due to the absence of specific published docking studies on this compound.

Quantum Chemical Calculations for Interaction Energies and Electronic Properties

Quantum chemical calculations offer a more detailed understanding of the electronic properties of TL 232 and the energetic favorability of its interactions with the D2 receptor. Methods like Density Functional Theory (DFT) are employed to calculate properties such as molecular electrostatic potential (MEP), frontier molecular orbitals (HOMO and LUMO), and the energies of specific intermolecular interactions.

Table 2: Representative Quantum Chemical Data for Dopamine D2 Agonist Interactions

| Interaction Pair | Calculated Interaction Energy (kcal/mol) | Primary Force |

| Ligand-NH3+ --- Asp-COO- | -80 to -120 | Electrostatic |

| Ligand-OH --- Ser-OH | -5 to -10 | Hydrogen Bonding |

| Ligand-Aromatic Ring --- Phe-Aromatic Ring | -2 to -5 | π-π Stacking |

Disclaimer: The values presented are typical ranges observed in quantum chemical studies of similar ligand-receptor interactions and serve as an illustrative example for the interactions expected for TL 232.

Molecular Dynamics Simulations of TL 232-Receptor Complexes

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer insights into the dynamic behavior of the TL 232-D2 receptor complex over time. By simulating the movements of all atoms in the system, MD can assess the stability of the docked pose, the flexibility of the ligand and receptor, and the role of water molecules in mediating interactions.

Pharmacophore Model Generation for Dopamine D2 Agonists

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific receptor and elicit a biological response. For dopamine D2 agonists of the aminotetralin class, these models are generated by aligning a set of active molecules and abstracting their common features.

A typical pharmacophore model for D2 agonists, relevant to TL 232, would include:

A positive ionizable feature, corresponding to the protonated amine.

A hydrogen bond acceptor feature, representing the 5-hydroxyl group.

One or more hydrophobic/aromatic regions, corresponding to the tetralin ring system and the N-substituents.

Defined spatial relationships and exclusion volumes that describe the geometry of the binding site.

These models serve as valuable tools for virtual screening of compound libraries to identify novel D2 agonists and for guiding the design of new derivatives with improved affinity and selectivity.

Table 3: Common Pharmacophoric Features for Aminotetralin-Based Dopamine D2 Agonists

| Pharmacophoric Feature | Corresponding Chemical Moiety in TL 232 |

| Positive Ionizable Center | Protonated Secondary Amine |

| Hydrogen Bond Acceptor | 5-Hydroxyl Group |

| Aromatic/Hydrophobic Region 1 | Hydroxytetralin Ring |

| Hydrophobic Region 2 | N-Propyl and N-Thienylethyl Groups |

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For aminotetralin D2 agonists, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are often employed. nih.gov

These models use molecular fields (steric, electrostatic, hydrophobic, etc.) as descriptors to predict the binding affinity or functional potency of compounds. A QSAR model for a series including TL 232 would likely indicate that:

Favorable steric bulk is tolerated in the N-substituent region, with the size and shape of the thienylethyl group being important.

Electron-withdrawing character on the aromatic ring can influence activity.

The electrostatic field around the hydroxyl and amine groups is critical for high potency.

These models can be used to predict the activity of novel, unsynthesized aminotetralin derivatives, thereby prioritizing synthetic efforts towards the most promising candidates. nih.gov

Table 4: Illustrative 3D-QSAR Model Summary for a Series of Dopamine D2 Agonists

| Parameter | Value | Interpretation |

| q² (Cross-validated r²) | > 0.5 | Good internal predictive ability. nih.gov |

| r² (Non-cross-validated r²) | > 0.6 | Good correlation between descriptors and activity. |

| Steric Field Contribution | ~60-70% | Indicates a significant role of molecular shape and bulk in determining activity. nih.gov |

| Electrostatic Field Contribution | ~30-40% | Highlights the importance of charge distribution and polar interactions. nih.gov |

Note: This table represents typical statistical outcomes for 3D-QSAR models of dopamine D2 agonists and is not specific to a model containing TL 232.

Mechanistic Studies in Preclinical Biological Systems

In Vitro Cellular Mechanism Elucidation

Specific studies detailing the in vitro cellular mechanisms of TL 232 hydrobromide, such as receptor internalization dynamics or its direct effects on the electrical activity of cultured neurons, are not extensively reported.

Receptor Internalization and Trafficking Dynamics

Information regarding the ability of this compound to induce dopamine (B1211576) receptor internalization or influence subsequent intracellular trafficking pathways is not available in the reviewed scientific literature.

Modulation of Neuronal Activity in Cultured Cells

There are no specific published studies that have investigated the direct effects of this compound on the firing rate or electrophysiological properties of cultured neurons.

In Vivo Neuropharmacological Probes in Animal Models

While this compound is recognized as a dopamine agonist, specific in vivo studies quantifying its receptor occupancy in the brain, its precise impact on neurochemical endpoints, or detailed analyses of its behavioral effects are not sufficiently documented in available research.

Investigation of Receptor Occupancy in Brain Regions

No studies utilizing techniques such as positron emission tomography (PET) or ex vivo binding assays to determine the specific regional brain receptor occupancy of this compound have been identified.

Analysis of Dopaminergic System Modulation via Neurochemical Endpoints

While related catecholic 2-aminotetralins have been shown to decrease levels of 3,4-dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA) as a reflection of dopamine agonistic activity, specific neurochemical data quantifying these effects for this compound are not available.

Assessment of Receptor-Mediated Behavioral Phenotypes (e.g., locomotor activity)

General studies on the class of dihydroxylated 2-aminotetralins indicate that they can induce stereotyped behaviors and reverse reserpine-induced hypomotility in animal models. However, specific, quantitative data from studies focused solely on the locomotor or other behavioral effects of this compound are not detailed in the available literature.

Advanced Analytical Methodologies for Research

Chromatographic Separation Techniques for Research Samples

Chromatographic methods are indispensable for the isolation and purification of TL 232 hydrobromide from synthesis reaction mixtures and for its quantification in research samples. High-Performance Liquid Chromatography (HPLC) is a primary technique employed for this purpose due to its high resolution and sensitivity. kuleuven.be

For a compound like this compound, which may possess chiral centers, chiral HPLC is of paramount importance to separate its enantiomers. The use of a chiral stationary phase (CSP) is a common strategy. chiralpedia.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, have demonstrated high enantioselectivity for various benzamide (B126) derivatives. nih.govresearchgate.net For instance, a cellulose tris(3,5-dichlorophenylcarbamate) CSP has shown exceptional ability to resolve enantiomers of structurally related compounds. nih.govresearchgate.net The mobile phase composition, typically a mixture of a non-polar solvent like n-hexane and a polar modifier such as an alcohol, is optimized to achieve baseline separation of the enantiomers. researchgate.net The selection of the appropriate CSP and mobile phase is critical for obtaining enantiomerically pure samples of this compound for further pharmacological evaluation.

The development of a robust HPLC method for this compound would involve a systematic evaluation of different columns and mobile phase conditions to achieve optimal separation, resolution, and peak shape.

Table 1: Illustrative HPLC Parameters for Chiral Separation of this compound This table is for illustrative purposes and represents typical parameters for similar compounds.

| Parameter | Condition |

|---|---|

| Column | Chiral Stationary Phase (e.g., Cellulose tris(3,5-dichlorophenylcarbamate)) |

| Mobile Phase | n-Hexane / Isopropanol (B130326) (gradient or isocratic) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Column Temperature | 25 °C |

| Injection Volume | 10 µL |

Spectroscopic Characterization for Structural Integrity and Isomeric Purity

Spectroscopic techniques are vital for the unambiguous confirmation of the chemical structure of this compound and for assessing its isomeric purity. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. nih.gov

One-dimensional (1D) NMR techniques, such as ¹H NMR and ¹³C NMR, provide information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively. chromatographyonline.com The chemical shifts, integration of signals, and coupling patterns in the ¹H NMR spectrum can be used to piece together the connectivity of the molecule. researchgate.netchemicalbook.comresearchgate.nethmdb.ca The ¹³C NMR spectrum provides information on the number and types of carbon atoms present.

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed to establish the connectivity between different atoms within the this compound molecule, providing definitive structural confirmation. nih.gov These techniques are particularly useful for complex molecules where 1D spectra may be difficult to interpret fully. The purity of the sample can also be assessed by the absence of signals from impurities in the NMR spectra. For new psychoactive substances, a distinct spectroscopic pattern can be proposed for identification purposes. nih.gov

Table 2: Hypothetical ¹H NMR and ¹³C NMR Chemical Shifts for this compound This table is for illustrative purposes and represents expected chemical shift ranges for a substituted benzamide structure.

| Atom Type | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic Protons | 6.5 - 8.0 | 110 - 150 |

| Alkyl Protons (near N) | 2.5 - 4.0 | 40 - 60 |

| Alkyl Protons (other) | 1.0 - 2.5 | 10 - 40 |

| Carbonyl Carbon | - | 160 - 180 |

Mass Spectrometry Applications in Receptor Ligand Discovery and Mechanism Elucidation

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS or LC-MS/MS), is a highly sensitive and specific technique for the analysis of this compound and its interactions with biological systems. kuleuven.benih.gov This technique is crucial in drug discovery for product characterization, metabolism studies, and the identification of impurities. kuleuven.be

In the context of receptor ligand discovery, LC-MS/MS can be utilized in competitive binding assays as an alternative to traditional radioligand assays. nih.govnih.gov These MS-based binding assays monitor the displacement of a known, unlabeled ligand (marker) from a receptor by the test compound, in this case, this compound. nih.gov The amount of unbound marker is quantified by LC-MS/MS, allowing for the determination of the binding affinity of this compound for its target receptor, such as the dopamine (B1211576) D2 or D3 receptor. nih.gov This label-free approach avoids the need for radiolabeled compounds and can provide accurate affinity data. eurofinsdiscovery.com

Furthermore, high-resolution mass spectrometry (HRMS) can be employed for the tentative identification of unknown compounds based on accurate mass measurements, which is valuable in the analysis of novel research chemicals. nih.gov LC-MS/MS is also a powerful tool for studying the metabolism of this compound in vitro and in vivo, by identifying and quantifying its metabolites. researchgate.net The structural information obtained from the fragmentation patterns in the tandem mass spectra can help elucidate the metabolic pathways of the compound.

Table 3: Example of LC-MS/MS Parameters for this compound Analysis in a Binding Assay This table is for illustrative purposes and represents typical parameters for similar analyses.

| Parameter | Setting |

|---|---|

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Mass Analyzer | Triple Quadrupole (QqQ) or Quadrupole Time-of-Flight (Q-TOF) |

| Scan Type | Selected Reaction Monitoring (SRM) or Product Ion Scan |

| Precursor Ion (m/z) | [M+H]⁺ of TL 232 |

| Product Ion(s) (m/z) | Specific fragments of TL 232 |

| Collision Energy | Optimized for fragmentation |

Emerging Directions and Unexplored Research Avenues

Investigation of Allosteric Modulation of Dopamine (B1211576) Receptors by TL 232

A significant frontier in dopamine receptor research is the concept of allosteric modulation. nih.govnih.gov Allosteric modulators bind to a site on the receptor that is distinct from the primary (orthosteric) binding site used by the endogenous ligand, dopamine. mdpi.com This interaction can fine-tune the receptor's response to the primary ligand, either enhancing (Positive Allosteric Modulator, PAM) or diminishing (Negative Allosteric Modulator, NAM) its effects, rather than simply turning the receptor on or off. nih.gov This mechanism offers the potential for greater selectivity and a reduction in the side effects associated with traditional agonists and antagonists. nih.govmdpi.com

Currently, research on TL 232 has focused on its activity at the orthosteric site. A pivotal and unexplored research avenue would be to investigate whether TL 232 or its analogues could exert allosteric effects on dopamine receptors. Such studies would involve:

Binding Assays: Conducting radioligand binding assays in the presence of an orthosteric ligand to see if TL 232 can modulate the binding affinity of the primary ligand.

Functional Assays: Employing functional assays (e.g., measuring cAMP levels or G-protein activation) to determine if TL 232 can alter the efficacy or potency of dopamine.

Bitopic Ligand Exploration: Investigating if ligands could be designed to interact with both the orthosteric and an allosteric site simultaneously, a concept known as bitopic agonism, which could offer unique signaling profiles. mdpi.com

The exploration of allosteric modulation represents a promising strategy for developing more nuanced therapeutic agents for central nervous system disorders. nih.gov Uncovering any allosteric properties of TL 232 would represent a significant advancement in understanding its pharmacological profile and could guide the development of a new class of dopamine-modulating drugs.

Development of Advanced Computational Models for Ligand Design

Computer-aided drug design has become indispensable in modern pharmacology, and its application to dopamine receptor ligands is a rapidly advancing field. mdpi.com The development of advanced computational models offers a powerful, unexplored avenue for designing novel ligands inspired by the structure of TL 232. Despite progress, accurately predicting protein-ligand interactions remains a challenge, especially for flexible structures like G protein-coupled receptors (GPCRs) such as the dopamine receptor. nih.gov

Future research can leverage several sophisticated computational techniques:

Homology Modeling: In the absence of a crystal structure for a specific dopamine receptor subtype bound to a ligand like TL 232, homology modeling can be used to build a 3D model based on the known structures of related receptors. nih.gov

Molecular Dynamics (MD) Simulations: These simulations can model the dynamic movements of the receptor and ligand over time, providing insights into the stability of their interaction and the conformational changes that occur upon binding. nih.gov

Integrated Docking Approaches: Advanced methods now integrate ligand docking with protein modeling to better capture the "induced fit" of a ligand into a flexible receptor binding pocket. nih.gov This is a significant improvement over traditional methods where a rigid receptor model is used. nih.gov

By applying these models, researchers can predict how modifications to the TL 232 chemical scaffold would affect its binding affinity and selectivity for different dopamine receptor subtypes. researchgate.net This in silico approach can prioritize the synthesis of the most promising new compounds, accelerating the discovery process and reducing costs. mdpi.com

Table 1: Advanced Computational Techniques for Dopamine Receptor Ligand Design

| Technique | Description | Application in Ligand Design |

|---|---|---|

| Homology Modeling | Constructs a 3D model of a target protein using the known experimental structure of a related homologous protein as a template. nih.gov | Generates structural models of dopamine receptor subtypes for which crystal structures are unavailable, enabling structure-based drug design. nih.gov |

| Molecular Docking | Predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. mdpi.com | Screens virtual libraries of compounds to identify potential new ligands and predicts the binding poses of existing ligands like TL 232. researchgate.net |

| Molecular Dynamics (MD) Simulations | Simulates the physical movements of atoms and molecules over time, providing a view of the dynamic behavior of the receptor-ligand complex. nih.gov | Assesses the stability of the ligand in the binding pocket and reveals key dynamic interactions that contribute to binding affinity and selectivity. nih.gov |

Exploration of TL 232’s Interactions with Uncharacterized Protein Partners

The biological effects of a compound are defined not only by its primary target but also by its interactions with other "off-target" proteins. While TL 232 is characterized as a dopamine agonist, its full interaction profile within the proteome remains largely unexplored. Identifying these potential uncharacterized protein partners is a critical research direction that could reveal novel therapeutic applications or explain unexpected side effects.

Future research in this area would involve unbiased, large-scale screening techniques to create a comprehensive interaction map for TL 232. Key methodologies include:

Chemical Proteomics: This approach uses a modified version of the compound (e.g., a biotin-labeled TL 232) as a "bait" to pull its binding partners out of cell or tissue lysates. These captured proteins can then be identified using mass spectrometry.

Thermal Proteome Profiling (TPP): TPP measures changes in the thermal stability of thousands of proteins in response to ligand binding. A protein that binds to TL 232 will typically show increased stability at higher temperatures, allowing for its identification without chemically modifying the compound.

Phenotypic Screening: By observing the effects of TL 232 across a wide range of cell-based assays, researchers can identify unexpected biological responses. These phenotypic "hits" can then be investigated to identify the responsible molecular targets.

Discovering novel protein partners for TL 232 could link the dopaminergic system to other signaling pathways in unforeseen ways. For instance, an interaction with a protein involved in N-glycosylation was recently found to be relevant for dopamine signaling, highlighting the potential for discovering new biological connections. plos.org This line of inquiry is essential for a complete understanding of the compound's mechanism of action and for unlocking its full therapeutic potential.

Methodological Advancements in High-Throughput Receptor Screening for Agonists

The discovery of novel dopamine agonists relies on the ability to screen large libraries of chemical compounds for their ability to activate dopamine receptors. nih.gov High-throughput screening (HTS) provides the necessary scale and speed for this discovery process. mdpi.com Advancing these HTS methodologies is a key research direction to more efficiently identify agonists with desired properties, such as subtype selectivity or specific signaling biases.

Recent and future advancements in HTS for dopamine agonists focus on several areas:

Cell-Based Assays: Modern HTS platforms increasingly use cell-based assays, which can measure a physiological response within a whole cell, such as changes in downstream signaling pathways. nih.gov This provides more biologically relevant data than simple binding assays.

Automation and Miniaturization: Fully automated systems using 384-well or even smaller plate formats allow for the screening of hundreds of thousands of compounds per day while minimizing the use of reagents. nih.gov

Label-Free Technologies: Techniques like surface plasmon resonance (SPR) and impedance-based assays allow for the detection of ligand binding and cellular responses in real-time without the need for fluorescent or radioactive labels, reducing potential artifacts.

High-Content Screening (HCS): This technology uses automated microscopy and image analysis to measure multiple parameters simultaneously within a cell-based assay. For dopamine agonists, this could include receptor internalization, protein trafficking, and morphological changes, providing a much richer dataset than traditional HTS.

By employing these advanced screening platforms, researchers can more effectively explore vast chemical spaces to find novel dopaminergic agonists. nih.gov These methods can also be used to re-screen existing compound libraries to identify new uses for known drugs or to find compounds that activate receptors through novel mechanisms. plos.org The development of a pluripotent stem cell-based screening model for dopaminergic neurons is a prime example of how these technologies can provide deep insights into disease and potential therapeutics. nih.gov

Table 2: Types of High-Throughput Screening Assays for Agonist Discovery

| Assay Type | Principle | Example Application |

|---|---|---|

| Biochemical Assays | Utilizes a purified target protein (e.g., the receptor) to measure direct ligand binding or enzymatic activity in vitro. nih.gov | Radioligand binding assays to measure a compound's affinity for the dopamine receptor. |

| Cell-Based Reporter Assays | Measures a downstream event of receptor activation, such as the expression of a reporter gene (e.g., luciferase) linked to a specific signaling pathway. | Screening for compounds that activate G-protein signaling downstream of the dopamine receptor. |

| Functional Cell-Based Assays | Monitors a physiological response within the cell, such as changes in second messenger levels (e.g., cAMP) or ion flux. | Measuring changes in intracellular calcium or cAMP levels in response to potential dopamine agonists. |

| High-Content Screening (HCS) | Uses automated imaging and analysis to quantify multiple cellular parameters, such as protein localization or morphological changes. | Assessing dopamine receptor internalization and trafficking from the cell membrane after agonist stimulation. |

Q & A

Q. What are the recommended methodologies for synthesizing and characterizing TL 232 hydrobromide in academic research?

- Methodological Answer : Synthesis should follow established protocols for dopamine receptor antagonists, incorporating bromination and salt formation steps to ensure purity. Characterization requires:

- High-Performance Liquid Chromatography (HPLC) : Validate purity (≥98%) using reverse-phase C18 columns and UV detection .

- Nuclear Magnetic Resonance (NMR) : Confirm structural integrity via ¹H/¹³C NMR spectra, comparing peaks to reference standards .

- Mass Spectrometry (MS) : Verify molecular weight with electrospray ionization (ESI-MS) .

Replication of synthesis steps must adhere to laboratory safety protocols, including fume hood use and waste disposal guidelines .

Q. How does this compound interact with dopamine receptors in vitro?

- Methodological Answer : Use radioligand binding assays with transfected HEK293 cells expressing human D2-like receptors. Steps include:

- Competitive Binding Assays : Incubate TL 232 with ³H-spiperone, measure displacement to calculate IC₅₀ values .

- Dose-Response Curves : Assess receptor antagonism via cyclic AMP (cAMP) inhibition assays .

- Control Experiments : Compare results to known antagonists (e.g., haloperidol) to validate specificity .

Q. What analytical techniques are critical for assessing this compound stability under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies using:

- Thermogravimetric Analysis (TGA) : Monitor decomposition at 25°C–100°C.

- High-Resolution Mass Spectrometry (HRMS) : Detect degradation products after exposure to light/humidity .

- Data Interpretation : Compare degradation kinetics to ICH guidelines for pharmaceutical stability .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacokinetic properties of this compound?

- Methodological Answer : Address discrepancies through:

- Systematic Meta-Analysis : Aggregate data from preclinical studies (rodent/primate models) using PRISMA guidelines to identify confounding variables (e.g., dosing regimens) .

- Interspecies Scaling : Apply allometric models to extrapolate pharmacokinetic parameters (e.g., clearance, volume of distribution) .

- In Silico Modeling : Use PBPK/PD models to predict human pharmacokinetics and validate with microdosing trials .

Q. What strategies are effective for identifying off-target effects of this compound in neural pathways?

- Methodological Answer : Employ chemical proteomics approaches:

- Target Engagement Assays : Use CETSA (Cellular Thermal Shift Assay) to map thermal stability shifts in protein targets .

- ITDR (Isothermal Dose-Response) : Quantify target occupancy across concentration gradients .

- Chemical Probe Synthesis : Design biotinylated TL 232 analogs for pull-down assays and LC-MS/MS-based target identification .

Q. How should researchers design experiments to evaluate this compound’s impact on dopamine autoreceptor regulation in chronic dosing scenarios?

- Methodological Answer : Implement longitudinal studies in rodent models:

- Microdialysis : Measure extracellular dopamine levels in striatum/prefrontal cortex post-administration .

- Behavioral Assays : Corrogate receptor desensitization with locomotor activity tests (e.g., open-field, rotarod) .

- qPCR/Western Blotting : Quantify D2 receptor mRNA/protein expression changes over time .

Q. What statistical approaches are optimal for analyzing contradictory dose-response data in this compound studies?

- Methodological Answer : Apply Bayesian Hierarchical Modeling to account for inter-study variability:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.